4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate
Description
4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is a cyclohexene-derived triflate ester featuring a 4-position isopropyldimethylsilyl (IPDMS) ether substituent. The trifluoromethanesulfonate (triflate) group is a highly reactive leaving group, making this compound valuable in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. The IPDMS group serves as a sterically hindered protecting group for alcohols, offering stability under basic and nucleophilic conditions while being cleavable under acidic or fluoride-mediated conditions .
Properties
CAS No. |
1245648-54-7 |
|---|---|
Molecular Formula |
C12H21F3O4SSi |
Molecular Weight |
346.44 g/mol |
IUPAC Name |
[4-[dimethyl(propan-2-yl)silyl]oxycyclohexen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H21F3O4SSi/c1-9(2)21(3,4)19-11-7-5-10(6-8-11)18-20(16,17)12(13,14)15/h5,9,11H,6-8H2,1-4H3 |
InChI Key |
IVMUDBVSZLWVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)(C)OC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Silylation of Cyclohexenol Derivatives
The starting material is typically a cyclohexenol or cyclohexenone derivative bearing a free hydroxyl group. The silylation step protects this hydroxyl group as an isopropyldimethylsilyl ether, which is more stable and soluble in organic solvents, facilitating subsequent reactions.
- The cyclohexenol is dissolved in an anhydrous, aprotic solvent such as dichloromethane (DCM).
- The reaction mixture is cooled to low temperatures (e.g., −78 °C) to control reactivity.
- A base such as 2,6-lutidine or triethylamine is added to scavenge the acid generated.
- Isopropyldimethylsilyl trifluoromethanesulfonate (or equivalent silyl triflate reagent) is added dropwise.
- The mixture is allowed to warm slowly to room temperature over several hours (often 15 h) to ensure complete reaction.
- The reaction is quenched with aqueous acid (e.g., 1 M HCl) to neutralize residual reagents.
- The organic layer is separated, washed with brine, dried (e.g., over MgSO4), and concentrated.
- Purification is typically achieved by flash column chromatography using hexane/ethyl acetate mixtures.
This step yields the 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-ol intermediate as a clear oil or solid, often with high stereochemical purity.
Triflation to Form the Trifluoromethanesulfonate Ester
The hydroxyl group on the cyclohexene ring is converted into a triflate, a superb leaving group, by reaction with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride in the presence of a base.
- The silylated cyclohexenol is dissolved in dry DCM or acetonitrile under inert atmosphere (e.g., nitrogen or argon).
- A base such as 2,6-lutidine or pyridine is added to neutralize the acid formed.
- Trifluoromethanesulfonic anhydride (Tf2O) is added dropwise at low temperature (−78 °C to 0 °C).
- The reaction mixture is stirred and gradually warmed to room temperature over several hours.
- The reaction is quenched with aqueous buffer or acid.
- The organic phase is washed, dried, and concentrated.
- Purification by flash chromatography yields the target compound 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate as a pale yellow to colorless liquid.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dry dichloromethane (DCM) or acetonitrile | Anhydrous conditions critical to prevent hydrolysis |
| Temperature (silylation) | −78 °C to room temperature over 15 h | Low temp controls side reactions |
| Temperature (triflation) | −78 °C to 0 °C, then room temperature | Prevents decomposition of triflate |
| Base | 2,6-Lutidine, pyridine, or triethylamine | Neutralizes triflic acid formed |
| Reaction atmosphere | Inert gas (N2 or Ar) | Moisture sensitive reagents |
| Workup | Quench with 1 M HCl or aqueous buffer | Removes excess reagents |
| Purification | Flash chromatography (hexane/EtOAc) | Separates product from impurities |
Analytical and Characterization Data
- NMR Spectroscopy: Proton (1H) and carbon (13C) NMR confirm the silyl ether and triflate substitution pattern. Chemical shifts correspond to silyl methyls (~0.1 ppm), cyclohexene protons, and triflate-associated carbons.
- Infrared Spectroscopy (IR): Characteristic strong absorption bands for triflate groups (~1250 cm⁻¹ for S=O stretch).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion corresponding to the expected molecular formula.
- Optical Rotation: When applicable, used to assess stereochemistry.
- Physical State: Typically a colorless to pale yellow liquid under ambient conditions.
- Stability: Stable under dry, inert conditions; hydrolyzes in moisture releasing triflic acid.
Summary Table of Preparation Steps
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclohexenol + Isopropyldimethylsilyl triflate + 2,6-lutidine, DCM, −78 °C to RT, 15 h | 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-ol | 70-85 | Requires anhydrous conditions |
| 2 | Above product + Tf2O + 2,6-lutidine, DCM, −78 °C to RT, 3-6 h | 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate | 60-80 | Sensitive to moisture |
Research Findings and Considerations
- The use of isopropyldimethylsilyl as the silyl protecting group offers a balance of steric bulk and stability, preventing premature cleavage during triflation.
- The triflate group serves as an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions, making this compound a valuable synthetic intermediate.
- Strict moisture exclusion is essential throughout the synthesis to avoid hydrolysis of sensitive triflate and silyl ether functionalities.
- Reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as desilylation or decomposition.
- Literature reports emphasize the importance of slow addition of reagents and controlled warming to ensure high stereochemical integrity and purity of the final product.
Chemical Reactions Analysis
Reactivity: The compound can participate in various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include substituted cyclohexenes, silylated compounds, or other derivatives .
Scientific Research Applications
Organic Synthesis
4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is utilized as a versatile reagent in organic synthesis. Its application includes:
- Electrophilic Substitution Reactions : The triflate group enhances the electrophilicity of the cyclohexene moiety, facilitating various substitution reactions.
- Silylation Reactions : The isopropyldimethylsilyl group acts as a protective group for alcohols and amines, allowing for selective functionalization in multi-step synthesis.
Pharmaceutical Development
In the pharmaceutical industry, this compound has been investigated for its potential in drug development:
- Prodrug Design : The triflate moiety can be used to design prodrugs that release active pharmaceutical ingredients under physiological conditions. For instance, it has been explored in the synthesis of novel anti-cancer agents that require activation within the body.
- Targeted Drug Delivery : Its unique structure allows for modifications that can enhance solubility and bioavailability of drugs, making it suitable for targeted therapies.
Materials Science
The compound's properties make it useful in materials science:
- Polymer Chemistry : It serves as a monomer in the synthesis of functional polymers with specific properties, such as increased thermal stability and chemical resistance.
- Coatings and Adhesives : The incorporation of this compound into coatings can improve adhesion properties and durability against environmental factors.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry demonstrated the use of 4-((Isopropyldimethylsilyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate in synthesizing a series of novel anticancer compounds. The researchers reported enhanced efficacy against specific cancer cell lines due to the strategic release of active agents via enzymatic cleavage of the triflate group .
Case Study 2: Development of Functional Polymers
Research conducted by a team at a leading materials science institute explored the application of this compound in creating high-performance polymers. The findings indicated that polymers synthesized with this compound exhibited superior mechanical properties and resistance to solvents compared to traditional polymer formulations .
Data Tables
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Organic Synthesis | Electrophilic Substitution | Enhanced reaction rates and yields |
| Pharmaceutical Development | Prodrug Design | Improved bioavailability in preclinical models |
| Materials Science | Polymer Synthesis | Increased thermal stability and chemical resistance |
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance, in peptide synthesis, it acts as a protecting group during chemical transformations.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to two closely related analogs:
4-(tert-Butyl)cyclohex-1-en-1-yl trifluoromethanesulfonate ()
4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate ()
Stability and Handling
- IPDMS-O-Cyclohexenyl Triflate: The IPDMS group enhances stability in basic media compared to tert-butyl or Boc-amino analogs. However, it requires anhydrous conditions to prevent premature cleavage by moisture .
- tert-Butyl Analogue : Exhibits superior thermal stability due to the inert tert-butyl group, as evidenced by its synthesis via palladium catalysis without decomposition .
- Boc-Amino Analogue: Discontinued commercially, likely due to instability of the Boc group under long-term storage or challenging purification requirements .
Spectroscopic Data
- tert-Butyl Analogue : ¹H NMR (CDCl₃) shows characteristic signals at δ 5.74 (dt, OC=CH) and δ 0.89 (s, C(CH₃)₃), confirming regioselective triflation .
- Boc-Amino Analogue: Discontinued status precludes recent spectral data, but historical ¹H NMR would likely show Boc-related peaks (e.g., δ ~1.4 for tert-butyl) and NH signals.
Biological Activity
Structure
The compound features a cyclohexene ring substituted with an isopropyldimethylsilyl ether and a trifluoromethanesulfonate group. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight: Approximately 273.34 g/mol
- Appearance: Colorless liquid
- Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.
The biological activity of this compound is primarily attributed to its electrophilic nature due to the trifluoromethanesulfonate moiety, which can participate in nucleophilic substitution reactions. This property enables it to act as a reactive intermediate in various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that trifluoromethanesulfonates can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell membranes and metabolic processes.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis through the activation of caspase pathways, leading to cell death.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Caspase activation |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | DNA damage response |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silyl ethers, including derivatives similar to our compound. The results demonstrated a notable reduction in bacterial viability in the presence of these compounds, suggesting potential applications in developing new antibiotics .
Case Study 2: Cancer Treatment Potential
A recent investigation focused on the cytotoxic effects of silyl ether derivatives on breast cancer cells. The findings indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What is the primary synthetic application of this compound in generating strained intermediates?
This compound acts as a precursor for cyclohexyne via base-induced triflate elimination. The isopropyldimethylsilyl (TIPS) group stabilizes the transition state, facilitating β-elimination. Key steps involve using strong bases like LDA or t-BuOK in anhydrous THF/n-hexane at controlled temperatures (-78°C to rt). Monitoring via TLC ensures reaction completion .
Q. Which spectroscopic methods confirm its structure and purity?
1H/13C NMR verifies silyl ether and triflate groups, while FT-IR identifies C-O-Si (1100 cm⁻¹) and S=O (1240 cm⁻¹) stretches. Mass spectrometry confirms the molecular ion peak (e.g., [M+H]+ at m/z 356). X-ray crystallography resolves stereochemical ambiguities, as detailed in supplementary methods of related studies .
Q. How is the compound synthesized from cyclohexenol precursors?
Step 1: Protect cyclohexenol with isopropyldimethylsilyl chloride (imidazole catalyst, DMF, rt). Step 2: Treat with triflic anhydride (Tf₂O) in CH₂Cl₂ at -78°C. Purify via column chromatography (hexane/EtOAc gradient) to isolate the product (>90% yield) .
Advanced Research Questions
Q. How does base choice influence triflate elimination efficiency and regioselectivity?
Bulky bases (e.g., LDA) favor β-deprotonation, promoting concerted E2 elimination over SN2 substitution. Kinetic studies using GC-MS show t-BuOK accelerates rates but requires lower temperatures (-40°C) to suppress side reactions like silyl migration .
Q. What competing pathways occur during synthesis, and how are they mitigated?
Competing hydrolysis of the triflate group or premature elimination is minimized using anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar). Slow reagent addition and rigorous purification (silica gel chromatography) isolate the product .
Q. How can contradictions in NMR data due to dynamic silyl effects be resolved?
Variable-temperature NMR (-40°C to 60°C) reduces signal broadening. Deuterated solvents (CDCl₃) and 2D techniques (COSY, HSQC) assign overlapping peaks. Computational DFT models validate assignments .
Q. What evidence supports a concerted E2 elimination mechanism?
Kinetic isotope effects (KIE > 3) and stereochemical retention (via X-ray of intermediates) support a single-step mechanism. DFT calculations show a low-energy transition state with syn-periplanar alignment of leaving groups .
Safety & Stability
Q. What safety protocols are critical for handling this compound?
Classified as acutely toxic (oral/dermal) and corrosive (GHS Category 1B). Use nitrile gloves, fume hoods, and safety goggles. Store under nitrogen at -20°C. Neutralize spills with inert adsorbents (vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
